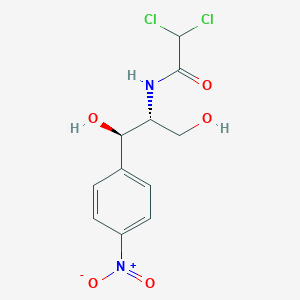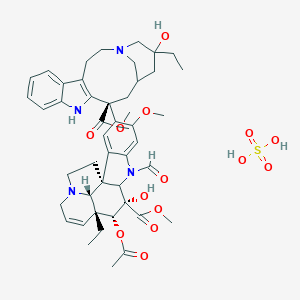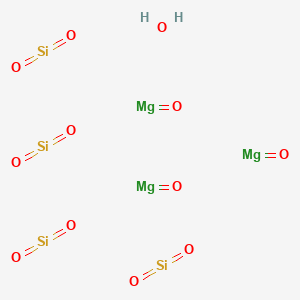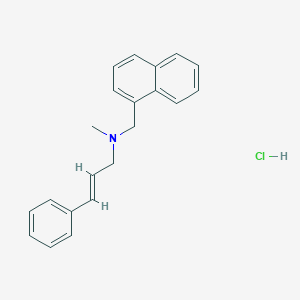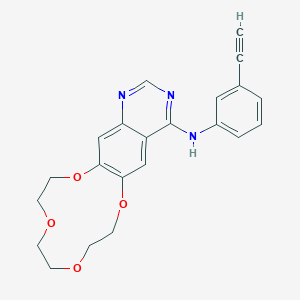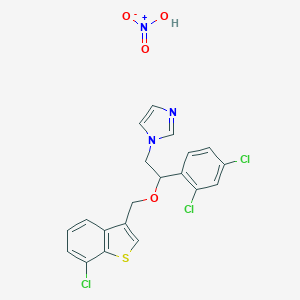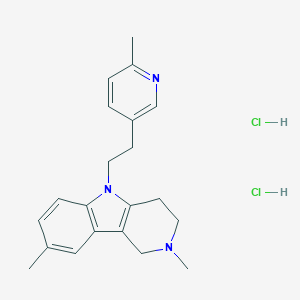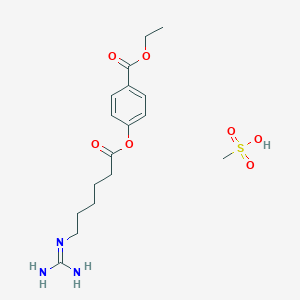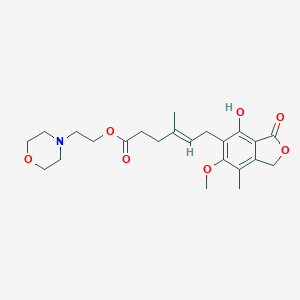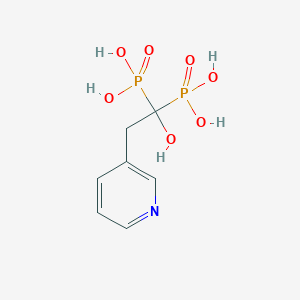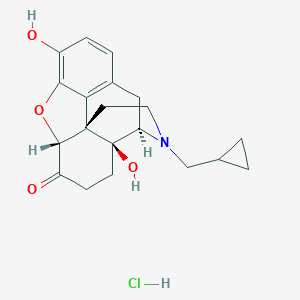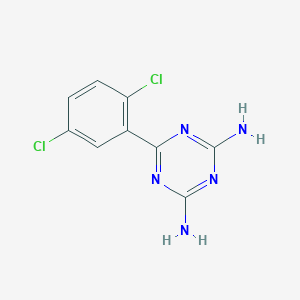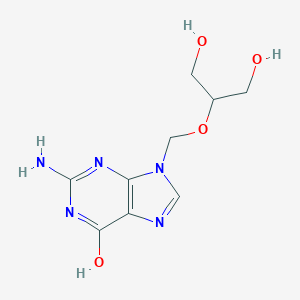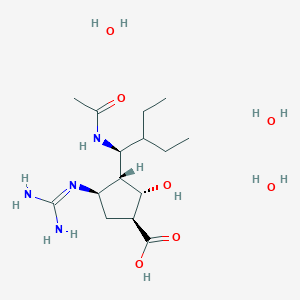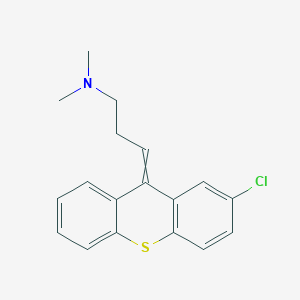
氯丙嗪
描述
Synthesis Analysis
The synthesis of Chlorprothixene and its derivatives involves complex chemical processes. For instance, the photophysical properties of its primary photoproduct, 2-chlorothioxanthone (CTX), have been studied due to its use as a photoinitiator for the reticulation of synthetic resins and pharmaceutical preparations. CTX is formed from CPTX under specific conditions, showcasing the intricacies involved in Chlorprothixene's chemical reactions and its potential environmental implications (Piñero Santiago et al., 2011).
Molecular Structure Analysis
The molecular structure of Chlorprothixene allows for various chemical interactions and transformations. Notably, its structure enables the formation of photo-transformation products (PTPs) under certain environmental conditions, such as exposure to UV light. These PTPs have been identified and assessed for their biodegradability and ecotoxicity, providing insight into the persistence and potential risks of Chlorprothixene residues in aquatic environments (Khaleel et al., 2019).
Chemical Reactions and Properties
Chlorprothixene undergoes various chemical reactions, including photodegradation under UV light, leading to the formation of multiple PTPs. These reactions are influenced by factors such as initial drug concentration, pH, and temperature, which affect the rate and extent of photodegradation. The elucidation of these PTPs through high-resolution mass spectrometry highlights the complex chemical behavior of Chlorprothixene when exposed to environmental conditions (Khaleel et al., 2019).
Physical Properties Analysis
The study of Chlorprothixene's physical properties, such as its photophysical properties observed through the analysis of CTX, provides valuable information on how its structure affects its behavior and stability under various conditions. These properties are crucial for understanding the environmental fate of Chlorprothixene and its derivatives, as well as for developing methods for their detection and removal from environmental samples (Piñero Santiago et al., 2011).
Chemical Properties Analysis
The chemical properties of Chlorprothixene, including its reactivity and the formation of PTPs, are essential for assessing its environmental impact. The non-biodegradability of CPTX and its PTPs suggests potential risks to aquatic environments, underscoring the need for further research focusing on its environmental behavior and the development of strategies to mitigate its release and persistence in nature (Khaleel et al., 2019).
科研应用
精神药效:氯丙嗪最初作为一种新的精神药物引入,能引起镇静,对组胺、乙酰胆碱和肾上腺素的作用进行抵消,并表现出抗恶心活性。早在1962年就发现它是一种有效的精神药物(The British Edition of the Medical Letter on Drugs and Therapeutics, 1962)。
抗精神病特性:其抗精神病特性与其在大脑中对Na+-K+ Mg2+ ATP酶的强效抑制有关。这种作用对其在精神疾病中的治疗效果起到了重要作用(Ebadi & Carver, 1970, European Journal of Pharmacology)。
制药中的光引发剂:一种衍生物2α-氯硫氧基蒽醌(CTX)被用作合成树脂和制药制剂的光引发剂,突显了氯丙嗪在制药制造中的作用(Piñero Santiago et al., 2011, Photochemistry and Photobiology)。
兽医药物:在兽医药物中,特别是对于狗,氯丙嗪作为一种镇静剂、麻醉剂和术前药物,在全身麻醉中提供平稳的诱导和恢复(Sumner-Smith, 1962, Journal of Small Animal Practice)。
治疗偏执症状:在高剂量(每日200至1200毫克)下,它在控制偏执症状方面表现出效果,与氯丙嗪相媲美但副作用更少(Cahn Ch, 1963, Canadian Medical Association Journal)。
治疗精神分裂症的疗效:氯丙嗪具有神经阻滞、镇静和情绪抑制特性,在治疗慢性精神分裂症方面表现出益处,副作用较少(Scanlan & May, 1963, British Journal of Psychiatry)。
对血小板和尿酸水平的影响:它影响大鼠的出血时间、血小板聚集和血清尿酸水平,表明其对止血系统和嘌呤代谢的影响(Stavric et al., 1975, Pharmacological Research Communications)。
慢性疼痛缓解:虽然对一些患者的持续慢性疼痛有一定的缓解作用,但其副作用被认为是显著的(Nathan, 1978, Pain)。
心脏代谢不良事件的风险:2022年的一项最新研究发现,与低剂量喹硫平相比,低剂量氯丙嗪的使用会增加心脏代谢不良事件的风险,如糖尿病(Højlund等人,2022年,基础与临床药理学与毒理学)。
生化和光物理研究:已进行了各种研究以了解其生化和光物理特性,包括药物依从性指标、生物样本中的敏感检测方法以及其稳定性和分解动力学(Shalev et al., 1989, The Journal of Clinical Psychiatry; Wallace, 1967, Journal of Pharmaceutical Sciences; Tuzhi et al., 1991, Analyst; Chauvet & Masse, 1983, Thermochimica Acta; Piñero et al., 2009, Photochemistry and Photobiology)。
Safety And Hazards
性质
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022810 | |
| Record name | Chlorprothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER @ PH 6-6.5 /HYDROCHLORIDE/, PRACTICALLY INSOL IN WATER; 1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM, SOL IN PETROLEUM ETHER | |
| Record name | SID26665646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Chlorprothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPROTHIXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION., .../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES., Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/, Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect. | |
| Record name | Chlorprothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPROTHIXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorprothixene | |
Color/Form |
Pale yellow crystals. | |
CAS RN |
113-59-7 | |
| Record name | Chlorprothixene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorprothixene [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorprothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorprothixene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorprothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorprothixene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROTHIXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S7OD60EWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPROTHIXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154, 97-98 °C, CRYSTALS; MP: 221 °C /CHLORPROTHIXENE HYDROCHLORIDE/ | |
| Record name | Chlorprothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPROTHIXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



